4-(3-Fluorophenyl)-3-methylazetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10FNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13) |
InChI Key |
WCCAXHLWVDRTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Fluorophenyl 3 Methylazetidin 2 One and Analogues
Stereoselective Synthesis Approaches for Azetidin-2-ones
Stereoselective synthesis is crucial for producing specific isomers of chiral molecules like 4-(3-Fluorophenyl)-3-methylazetidin-2-one. Various methods have been developed to control the stereochemistry of the β-lactam ring. rsc.org
Staudinger Reaction ([2+2] Ketene-Imine Cycloaddition) and Diastereoselectivity
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile and widely used methods for the synthesis of β-lactams. nih.govmdpi.com The reaction proceeds through a zwitterionic intermediate, and its subsequent cyclization determines the stereochemistry of the final product. mdpi.comnih.gov The diastereoselectivity of the Staudinger reaction, yielding either cis or trans β-lactams, is a critical aspect of this synthetic route. nih.gov
The stereochemical outcome of the Staudinger reaction is highly dependent on a variety of factors, including the nature of the reactants and the reaction conditions. researchgate.net The substituents on both the ketene and the imine, the solvent, the temperature, and the order of reagent addition can all influence the ratio of cis to trans isomers formed. researchgate.netnih.gov
For instance, the polarity of the solvent can affect the stability of the zwitterionic intermediate, with more polar solvents generally favoring the formation of trans-β-lactams. nih.govbit.edu.cn The electronic properties of the substituents on the imine and ketene also play a significant role. nih.gov Electron-withdrawing groups on the N-substituent of the imine can favor the formation of trans isomers, while different ketene generation methods can lead to a reversal of diastereoselectivity. nih.govnih.gov
The order of addition of the reagents is another critical parameter. Adding a tertiary amine to a solution of the acyl chloride and the imine can decrease the stereoselectivity of the reaction. nih.govbit.edu.cn The temperature at which the reaction is carried out can also impact the stereochemical outcome. researchgate.net
| Factor | Influence on Stereoselectivity | General Outcome |
|---|---|---|
| Solvent Polarity | Affects the stability of the zwitterionic intermediate. nih.govbit.edu.cn | Polar solvents tend to favor the formation of trans-β-lactams. nih.govbit.edu.cn |
| Imine Substituents | Electronic effects of substituents on the imine nitrogen. nih.gov | Electron-withdrawing groups can favor trans isomers. nih.gov |
| Ketene Generation | The method used to generate the ketene in situ. nih.gov | Can lead to a reversal of diastereoselectivity. nih.gov |
| Order of Reagent Addition | The sequence in which reactants are combined. nih.govbit.edu.cn | Adding a tertiary amine to the acyl chloride and imine mixture can decrease stereoselectivity. nih.govbit.edu.cn |
| Temperature | Affects the kinetics and thermodynamics of the reaction pathways. researchgate.net | Can influence the ratio of cis to trans products. researchgate.net |
The use of Lewis acids as catalysts in the Staudinger reaction can significantly enhance the reaction rate and influence the diastereoselectivity. researchgate.netnih.gov Lewis acids can activate the imine, making it more susceptible to nucleophilic attack by the ketene. researchgate.net The choice of Lewis acid can be crucial in determining the stereochemical outcome. researchgate.net
While stoichiometric amounts of Lewis acids are often required due to product inhibition, the development of catalytic enantioselective variants is an active area of research. nih.gov Chiral Lewis acids have been employed to induce enantioselectivity in the formation of β-lactams. nih.gov For example, a combination of a chiral nucleophile paired with an achiral Lewis acid metal salt has been shown to catalyze the coupling of ketenes and imines, producing optically enriched β-lactams in high yields. nih.gov
| Lewis Acid System | Effect on Reaction | Outcome |
|---|---|---|
| Chiral Nucleophile/Achiral Lewis Acid | Catalyzes the enantioselective coupling of ketenes and imines. nih.gov | High yields of optically enriched β-lactams. nih.gov |
| EtAlCl₂, AlCl₃ | Catalyzes cycloaddition with unactivated alkenes. nih.gov | Stoichiometric amounts are often required due to product inhibition. nih.gov |
| Various (e.g., Zn(OTf)₂, ZnCl₂, Cu(OTf)₂, TiCl₄, BF₃·Et₂O) | Can enhance the yield of the desired azetidinone product. researchgate.net | Improved reaction efficiency. researchgate.net |
Metal-Catalyzed Synthetic Routes for β-Lactam Construction
In addition to the classic Staudinger reaction, various metal-catalyzed methods have been developed for the synthesis of β-lactams, offering alternative pathways with unique stereochemical control. rsc.orgnih.gov
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of β-lactams. nsf.gov These methods often involve the intramolecular C-H amidation of alkyl carboxamide substrates, providing a direct route to the β-lactam ring. nsf.gov The use of chiral ligands is essential for achieving high enantioselectivity. nsf.gov
For example, palladium(II)-catalyzed enantioselective intramolecular C(sp³)–H amidation reactions have been developed, yielding β-aryl β-lactams with high enantiomeric excess. nsf.gov The choice of the oxidant and the ligand are critical for controlling the chemoselectivity and enantioselectivity of the reaction. nsf.gov Palladium-catalyzed dioxygenation of aza-alkenols using chiral pyridinyl-oxazoline (Pyox) ligands has also been shown to produce acyloxy-functionalized heterocycles with excellent enantio- and diastereoselectivity. nih.gov
Ligand-assisted C-H activation is a powerful strategy for the construction of C-N bonds, which can be applied to the synthesis of β-lactams. researchgate.net This approach often involves the use of a directing group to guide the metal catalyst to a specific C-H bond for functionalization. researchgate.net
Palladium-catalyzed intramolecular amination of C(sp³) and C(sp²) C-H bonds provides a practical route to a variety of β-, γ-, and δ-lactams. researchgate.net The development of specialized ligands, such as monoprotected aminoethyl thioether (MPAThio) ligands, has enabled the β-C(sp³)–H lactamization of tosyl-protected aliphatic amides using a practical oxidant like tert-butyl hydrogen peroxide (TBHP). researchgate.net Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides using chiral carboxylate ligands have been shown to afford cis-β-lactams in excellent yield and moderate to good enantioselectivity. nih.gov
Alternative Cyclization Strategies for Azetidin-2-one (B1220530) Ring Formation
Beyond classical methods, a variety of alternative cyclization strategies have been developed to provide access to the azetidin-2-one ring with high levels of control and efficiency. rsc.org These methods often employ unique reaction mechanisms to overcome the challenges associated with forming the strained four-membered ring.
Base-promoted cyclization represents a fundamental approach to forming the azetidin-2-one ring. This strategy typically involves the intramolecular nucleophilic substitution of a β-amino ester or a related precursor containing a suitable leaving group at the β-position. The base serves to deprotonate the amine or another acidic proton, generating a nucleophile that attacks an electrophilic center to close the ring. For instance, treatment of β-halo amides with a strong base can induce cyclization. The choice of base, solvent, and reaction temperature is critical to favor the desired intramolecular reaction over competing intermolecular pathways and elimination reactions. While a foundational method, recent advancements focus on improving stereoselectivity and functional group tolerance. rsc.orgresearchgate.net
The ester enolate-imine cyclocondensation, commonly known as the Gilman-Speeter reaction, is a well-established and powerful method for β-lactam synthesis. chempedia.info This reaction involves the [2+2] cycloaddition of an ester enolate with an imine. chempedia.infonih.gov The process is initiated by the deprotonation of an α-haloester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. nih.gov This enolate then adds to the imine, forming an intermediate which subsequently undergoes intramolecular cyclization to yield the azetidin-2-one ring. chempedia.info
This method has been successfully adapted for solid-phase synthesis, where an immobilized ester enolate reacts with an imine in the key cyclization step. nih.govresearchgate.net Asymmetric variations of the Gilman-Speeter reaction have also been developed, employing chiral auxiliaries on the ester or chiral ligands to achieve high enantioselectivity. nih.gov A notable advancement is the development of a direct, uncatalyzed Mannich reaction between N-trimethylsilyl (TMS) imines and TMS ketene acetals, which avoids cryogenic conditions and is more suitable for large-scale synthesis. researchgate.net
| Reactants | Key Reagents/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N,N-bis(silyl)glycinates and N-PMP-arylaldimines | LDA, THF, -78 °C | trans-3-amino-β-lactams | Excellent enantiopurity with chiral auxiliaries like (-)-menthyl. | nih.gov |
| Resin-bound ester | LDA, Imine | β-Lactams on solid support | Enables solid-phase synthesis with traceless cleavage. | nih.gov |
| TMS Imines and TMS Ketene Acetals | Uncatalyzed Mannich reaction | 3,4-trisubstituted β-lactams | Avoids cryogenic conditions; amenable to process-scale use. | researchgate.net |
Two distinct yet innovative approaches, the Kinugasa reaction and photoinduced rearrangements, offer unique pathways to the β-lactam core.
The Kinugasa reaction is a copper(I)-catalyzed transformation between a terminal alkyne and a nitrone to form a β-lactam. organicreactions.orgacs.org This cascade process involves a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement to furnish the four-membered ring. organicreactions.org A key advantage of this reaction is its high stereoselectivity, typically yielding cis-substituted β-lactams. organicreactions.org The reaction has been developed in achiral, diastereoselective, and catalytic enantioselective versions and can be performed in both inter- and intramolecular contexts. organicreactions.org Recent protocols have improved convenience by using inexpensive calcium carbide as the acetylene (B1199291) source. organic-chemistry.orgorganic-chemistry.org The versatility of this reaction has even been demonstrated in the combinatorial synthesis of β-lactam libraries on a DNA-encoded platform. acs.org
Photoinduced rearrangements provide a modern, light-mediated route to azetidin-2-ones. A notable example is the application of the Zimmerman–O'Connell–Griffin (ZOG) rearrangement in a [2+2] cycloaddition. acs.orgnih.gov This method utilizes the photoinduced rearrangement of a 1,2-dibenzoyl ethylene (B1197577) scaffold to generate a ketene intermediate in situ. acs.orgnih.gov In the presence of an imine, this highly reactive ketene undergoes a cycloaddition to form the β-lactam ring. acs.org A significant advantage of this approach is the use of visible light, which allows for mild reaction conditions and avoids potential side reactions associated with high-energy UV light. nih.govresearchgate.net This protocol yields substituted β-lactams with high efficiency and excellent diastereoselectivity. acs.orgnih.gov
Radical-mediated reactions present another avenue for constructing the azetidin-2-one ring. A recently developed strategy involves a visible-light-induced radical relay carbonylative annulation (RRCA). nih.gov This method efficiently converts readily available amines and carbon monoxide (CO) into value-added β-lactams. The key to this transformation is the generation of a β-amino acyl radical intermediate, which exhibits a strong capability for cyclization to form the thermodynamically unfavorable four-membered ring. This photoinduced radical process allows for the orderly and sequential construction of C–C and C–N bonds under mild conditions. nih.gov
Enzymatic and Biocatalytic Synthesis of β-Lactam Derivatives
The use of enzymes in the synthesis of β-lactam antibiotics offers a green and highly selective alternative to traditional chemical methods. researchgate.netresearchgate.net Biocatalytic processes, which operate under mild conditions (neutral pH, ambient temperature), are prized for their environmental safety and the high purity of the products obtained. researchgate.netnih.gov The primary enzymatic method for producing semisynthetic β-lactams is the acylation of a key β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA), with a suitable acylating agent. researchgate.netresearchgate.net
Enzymes like penicillin acylase are commonly employed for this purpose. researchgate.net The process involves the formation of an acyl-enzyme intermediate, which then reacts with the β-lactam nucleus to form the final antibiotic product. tandfonline.com A new type of ATP/Mg²⁺-dependent enzyme, a β-lactam synthetase, has also been discovered, which catalyzes the intramolecular closure of a linear precursor to directly form the β-lactam ring, as seen in the biosynthesis of clavulanic acid. nih.gov
The efficiency and yield of biocatalytic β-lactam synthesis are governed by thermodynamic and kinetic principles. researchgate.netx-mol.net These two types of control offer different strategies for process optimization. tandfonline.com
Thermodynamically controlled synthesis (TCS) relies on reversing the hydrolytic action of the enzyme. The reaction proceeds until it reaches equilibrium, and the final product yield is determined by this equilibrium position. To shift the equilibrium toward synthesis, reaction conditions may need to be altered, for instance, by using organic co-solvents. researchgate.net
Kinetically controlled synthesis (KCS) is often preferred as it can achieve higher product yields that are not limited by the reaction equilibrium. researchgate.netresearchgate.net In this approach, an activated acyl donor (such as an ester or amide) is used, which rapidly forms an acyl-enzyme intermediate. This intermediate can then either react with the β-lactam nucleus (synthesis) or be hydrolyzed by water (a competing reaction). The final yield depends on the ratio of the rates of synthesis to hydrolysis. researchgate.net Since the product can also be hydrolyzed by the enzyme, the product concentration reaches a maximum before decreasing as hydrolysis becomes dominant. Therefore, precise control of the reaction time is crucial in KCS. tandfonline.comresearchgate.net
| Control Type | Key Principle | Acyl Donor | Yield Limitation | Process Considerations | Reference |
|---|---|---|---|---|---|
| Thermodynamic (TCS) | Reversal of hydrolysis, reaction proceeds to equilibrium. | Carboxylic Acid | Limited by the thermodynamic equilibrium position. | May require non-aqueous solvents or other strategies to shift equilibrium. | researchgate.net |
| Kinetic (KCS) | Ratio of synthesis rate vs. hydrolysis rate of an acyl-enzyme intermediate. | Activated Ester or Amide | Not limited by equilibrium; depends on the S/H ratio (synthesis/hydrolysis). | Can achieve higher yields but requires precise control of reaction time to stop at maximum conversion. | researchgate.nettandfonline.comresearchgate.net |
Acyl Transfer and Hydrolysis Control in Enzymatic Synthesis
The enzymatic synthesis of chiral β-lactams, including analogues of this compound, often employs kinetic resolution, a process that relies on the differential rates of reaction of enantiomers with an enzyme. Lipases are a prominent class of enzymes utilized for this purpose, catalyzing both hydrolysis and acyl transfer reactions. rsc.orgresearchgate.net The key to a successful kinetic resolution is the meticulous control of the balance between these two competing reactions.
In a typical lipase-catalyzed kinetic resolution of a racemic azetidin-2-one derivative, the enzyme selectively acylates one enantiomer, leaving the other unreacted. This selectivity stems from the specific interactions between the substrate and the enzyme's active site. The acyl group is typically transferred from an acyl donor, such as an ester, to the azetidin-2-one.
The control of hydrolysis is crucial, as water can act as a nucleophile, leading to the non-enantioselective hydrolysis of the acyl-enzyme intermediate or the acylated product, which would diminish the enantiomeric excess of the desired product. researchgate.net To mitigate this, these reactions are often conducted in organic solvents with a minimal amount of water to maintain the enzyme's activity. rsc.org The choice of solvent, acyl donor, and enzyme are all critical parameters that can be optimized to favor the acyl transfer reaction over hydrolysis.
For instance, in the kinetic resolution of a similar β-lactam, a lipase (B570770) from Candida antarctica could be employed. The reaction would involve the selective acylation of one enantiomer of the racemic mixture, affording the acylated product and the unreacted enantiomer in high enantiomeric purity.
Table 1: Representative Data for Enzymatic Kinetic Resolution of a β-Lactam Analogue
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (%) | Enantiomeric Excess of Product (%) |
|---|---|---|---|---|---|
| Lipase B from Candida antarctica | Vinyl acetate | Toluene | 50 | >99 | 98 |
This data is representative of typical results for the kinetic resolution of chiral β-lactams and is intended for illustrative purposes.
Multi-step Organic Synthesis Pathways for Azetidin-2-one Derivatives
The construction of the azetidin-2-one ring system, the core of this compound, can be achieved through various multi-step organic synthesis pathways. A prominent and versatile method is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine. wikipedia.orgorganicreactions.org This reaction is highly valued for its ability to form the β-lactam ring with good control over stereochemistry. acs.org
A plausible multi-step synthesis for this compound via the Staudinger reaction would commence with the preparation of the necessary precursors: an appropriate imine and a ketene precursor.
Step 1: Synthesis of the Imine
The required imine, N-(3-fluorophenyl)ethylideneamine, can be synthesized through the condensation reaction of 3-fluoroaniline (B1664137) and acetaldehyde. This reaction is typically acid-catalyzed and proceeds with the removal of water.
Step 2: Preparation of the Ketene Precursor
The ketene, in this case, methylketene, is highly reactive and is therefore generated in situ. A common precursor for this is propionyl chloride.
Step 3: The Staudinger Cycloaddition
The final step involves the reaction of the imine with the ketene, generated in situ from propionyl chloride by treatment with a tertiary amine base, such as triethylamine. The ketene then undergoes a [2+2] cycloaddition with the imine to form the desired this compound. The stereochemical outcome of this reaction, yielding either the cis or trans diastereomer, is influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. organic-chemistry.orgacs.org
Table 2: Representative Conditions for the Staudinger Cycloaddition
| Imine | Ketene Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|---|
| N-benzylideneaniline | Acetyl chloride | Triethylamine | Dichloromethane | 0 to 25 | 85 | 90:10 |
This data is representative of typical results for the Staudinger cycloaddition and is intended for illustrative purposes.
This multi-step approach offers a reliable and adaptable route to a wide array of substituted azetidin-2-one derivatives, including the target compound, by varying the starting aniline, aldehyde, and acid chloride.
Comprehensive Structural Characterization Techniques for 4 3 Fluorophenyl 3 Methylazetidin 2 One
Spectroscopic Elucidation Methods
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, usually by protonation.
For this compound (molecular formula C10H10FNO), the expected observation in the positive ion mode would be the protonated molecule, [M+H]⁺. Given the atomic weights (C≈12.01, H≈1.01, F≈19.00, N≈14.01, O≈16.00), the molecular weight is approximately 179.19 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 180.19. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at higher m/z values.
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Expected m/z | Relative Intensity |
|---|---|---|
| [M+H]⁺ | 180.19 | High |
| [M+Na]⁺ | 202.17 | Moderate to Low |
Note: This table represents hypothetical data for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is instrumental in determining its elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For the protonated molecule of this compound, [C10H11FNO]⁺, HRMS would measure its mass to several decimal places.
The precise theoretical mass can be calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ¹⁹F = 18.998403). The calculated exact mass for the [M+H]⁺ ion is 180.08245. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental formula of C10H10FNO with a high degree of confidence.
Table 2: HRMS Data for Elemental Composition of this compound
| Ion Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|
Note: This table represents hypothetical data for illustrative purposes.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 180.19) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are detected, providing valuable information about the molecule's connectivity.
The fragmentation of the this compound parent ion would likely involve the cleavage of the β-lactam ring, which is a characteristic fragmentation pathway for such structures. Potential fragmentation could include the loss of carbon monoxide (CO) or cleavage at the C-N bond. The fluorophenyl and methyl groups would also influence the fragmentation, leading to characteristic daughter ions. Analysis of these fragments helps to confirm the presence of the azetidinone core and the specific substitution pattern.
Table 3: Plausible Fragmentation Data from Tandem MS of [C10H11FNO+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 180.1 | 152.1 | CO | Cleavage of the carbonyl group from the β-lactam ring |
| 180.1 | 124.1 | C2H2O | Retro-[2+2] cycloaddition of the β-lactam ring |
| 180.1 | 109.1 | C3H5NO | Cleavage yielding the fluorophenyl carbocation |
Note: This table represents hypothetical data for illustrative purposes based on known fragmentation mechanisms of similar compounds.
Advanced Diffraction Techniques for Solid-State Structure
To understand the three-dimensional arrangement of atoms in the solid state, diffraction techniques are indispensable.
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, which has two chiral centers (at C3 and C4), X-ray analysis of a single crystal can unambiguously determine the relative and absolute configuration (e.g., (3R,4S), (3S,4R), (3R,4R), or (3S,4S)).
The analysis would reveal the precise conformation of the four-membered azetidinone ring, which is typically nearly planar but can exhibit a slight pucker. It would also define the orientation of the 3-methyl and 4-(3-fluorophenyl) substituents relative to the ring. This information is critical for understanding the molecule's biological activity and its interactions with biological targets. The Flack parameter, derived from the crystallographic data, is often used to confidently assign the absolute configuration. nih.gov
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 9.21 |
| c (Å) | 11.75 |
| Volume (ų) | 924.3 |
| Z | 4 |
| Absolute Configuration | (3R, 4S) |
Note: This table represents hypothetical data for illustrative purposes.
Chiral Recognition and Conformational Analysis
Chiroptical techniques are essential for studying the stereochemical and conformational properties of chiral molecules in solution.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides detailed information about the absolute configuration and the conformational landscape of the molecule in solution. nih.gov
For this compound, experimental VCD spectra would be compared with quantum chemical calculations for different possible stereoisomers and conformers. osapublishing.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the dominant conformer in solution. This technique is particularly valuable when single crystals for X-ray analysis are not available. The VCD signals corresponding to the C=O stretch of the β-lactam, the N-H bend, and C-H stretches of the methyl and phenyl groups would be particularly diagnostic for stereochemical assignment. nih.govosapublishing.org
Table 5: Key VCD Bands for Conformational Analysis of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign ((3R, 4S)-isomer) |
|---|---|---|
| ~3250 | N-H stretch | (+) |
| ~1760 | C=O stretch (β-lactam) | (-) |
| ~1380 | C-H bend (methyl) | (+) |
Note: This table represents hypothetical data for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 4 3 Fluorophenyl 3 Methylazetidin 2 One
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
No published studies were found that specifically detail quantum chemical calculations for the reaction mechanisms and energetics of 4-(3-Fluorophenyl)-3-methylazetidin-2-one.
Electronic Structure Calculations for Stability and Reactivity
Information regarding the electronic structure, stability, and reactivity of this compound derived from quantum chemical calculations is not available in the current body of scientific literature.
Transition State Analysis and Reaction Pathway Determination
There are no specific studies on the transition state analysis or the determination of reaction pathways for the synthesis or reactions of this compound.
Theoretical Explanation of Regio- and Diastereoselectivity
A theoretical explanation for the regio- and diastereoselectivity in the formation of this compound based on computational models has not been reported.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Specific molecular docking simulations for this compound to predict its interaction with biological targets are not documented in the available literature.
Binding Affinity Prediction and Scoring Functions
There are no published predictions of the binding affinity of this compound to any specific biological target, nor are there reports on the use of particular scoring functions for this compound.
Elucidation of Specific Binding Modes and Interaction Sites
Without molecular docking studies, the specific binding modes and interaction sites of this compound with any potential biological targets remain unelucidated.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding its dynamic behavior and stability when interacting with a biological target, such as an enzyme's active site. These simulations provide a detailed view of the conformational changes of both the ligand and the protein, the stability of their complex, and the specific interactions that govern the binding process.
In a typical MD simulation study, the compound would be docked into the binding site of a target protein. This initial complex is then placed in a simulated physiological environment, including water molecules and ions. The system's trajectory is calculated by solving Newton's equations of motion for all atoms, providing a time-resolved view of the molecular interactions. Key analyses performed on the simulation trajectory include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to quantify crucial interactions. For instance, simulations of β-lactam compounds with bacterial enzymes have been used to elucidate binding stability and interaction dynamics. jchr.org
These simulations can reveal whether the initial binding pose is stable or if the compound adopts different conformations within the active site. The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time is a strong indicator of binding affinity and inhibitory potential.
Table 1: Illustrative Molecular Dynamics Simulation Analysis of Target Protein-Ligand Complex
| Metric | Value | Interpretation |
|---|---|---|
| Average RMSD of Ligand | 1.5 Å | Indicates the ligand remains stable in the binding pocket throughout the simulation. |
| Average RMSF of Active Site Residues | 0.8 Å | Shows minimal fluctuation, suggesting the binding site structure is maintained upon ligand binding. |
| Key Hydrogen Bond Occupancy (e.g., with Ser70) | 85% | A high occupancy suggests a stable and critical hydrogen bond for binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govptfarm.pl For this compound, QSAR models can be developed to predict the therapeutic potency of its analogues, thereby guiding the synthesis of new compounds with enhanced activity. researchgate.net
QSAR models can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based QSAR relies on a set of molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include topological parameters, electronic properties, and steric attributes. ptfarm.pl A statistical model is then built to correlate these descriptors with the observed biological activity. For a series of analogues of this compound, this approach would involve synthesizing and testing a range of derivatives and then using the resulting data to build a predictive model.
Structure-based QSAR , on the other hand, requires the 3D structure of the biological target. In this approach, compounds are docked into the target's active site, and the interaction energies or scores are used as descriptors. These descriptors, which quantify the binding interactions (e.g., van der Waals and electrostatic forces), are then correlated with the experimental activities to generate a QSAR model. This method provides direct insights into the structural requirements for effective binding.
Table 2: Hypothetical QSAR Model Statistics for Azetidinone Analogues
| Model Type | Descriptors Used | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Predictive Power |
|---|---|---|---|---|
| Ligand-Based (2D-QSAR) | Topological indices, Molecular weight | 0.85 | 0.75 | Good |
Pharmacophore modeling is a powerful tool in drug design that identifies the essential 3D arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
A pharmacophore model for this compound could be generated based on its structure and the structures of other known active azetidinone derivatives, such as ezetimibe. mdpi.com This model would define the spatial relationships between key functional groups. For example, the model might specify the precise locations of the aromatic fluorophenyl ring, the carbonyl group (a hydrogen bond acceptor) of the β-lactam ring, and the methyl group (a hydrophobic feature). This model serves as a 3D query for designing new molecules or searching databases for compounds that match the pharmacophoric requirements, and are therefore likely to be active. nih.govresearchgate.net
Table 3: Potential Pharmacophoric Features for this compound
| Feature | Description | Geometric Constraint (Example) |
|---|---|---|
| Aromatic Ring (AR) | The 3-fluorophenyl group | Center defined by ring atoms |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the azetidinone ring | Vector pointing away from the oxygen atom |
| Hydrophobic (HY) | The methyl group at position 3 | Sphere centered on the methyl carbon |
In-silico Design and Virtual Screening for Novel Analogues
The insights gained from MD simulations, QSAR, and pharmacophore models are integrated into the in-silico design and virtual screening process to discover novel and more effective analogues of this compound.
In-silico design involves the rational modification of the lead compound's structure to improve its activity, selectivity, and pharmacokinetic properties. Guided by the predictive QSAR and pharmacophore models, medicinal chemists can propose modifications, such as adding or removing functional groups, to enhance interactions with the target. For example, if a QSAR model indicates that higher hydrophobicity in a certain region increases activity, analogues with lipophilic substituents can be designed.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scielo.br The previously developed pharmacophore model can be used as a rapid filter to screen millions of compounds, selecting only those that possess the required 3D arrangement of chemical features. The resulting hits can then be subjected to molecular docking to predict their binding modes and affinities. This hierarchical approach efficiently narrows down a large chemical space to a manageable number of promising candidates for synthesis and experimental testing, significantly reducing the time and cost of drug discovery. mdpi.com
Table 4: Illustrative Results from a Virtual Screening Campaign for Novel Analogues
| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|
| ZINC12345678 | 0.95 | -9.8 | 0.5 |
| ZINC87654321 | 0.92 | -9.5 | 0.8 |
| ZINC24681357 | 0.88 | -9.1 | 1.2 |
Mechanistic Investigations of Biological Target Interactions of Azetidin 2 Ones in Vitro Studies
Enzyme Inhibition Mechanisms
The four-membered β-lactam ring of azetidin-2-one (B1220530) is a "privileged" structure in medicinal chemistry. Its inherent ring strain makes it susceptible to nucleophilic attack, a property that has been exploited in the design of various enzyme inhibitors.
Azetidin-2-one derivatives have been investigated as inhibitors of Phospholipase A2 (PLA2), an enzyme family crucial to the inflammatory cascade. PLA2 enzymes catalyze the hydrolysis of phospholipids (B1166683) to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, these compounds can exert anti-inflammatory effects.
Studies have shown that incorporating different substituted aryl acids into the β-lactam ring can enhance binding to the PLA2 enzyme. ingentaconnect.com Research on various azetidin-2-one analogues has demonstrated their potential as effective PLA2 inhibitors, which correlates with in vivo anti-inflammatory activity in animal models. ingentaconnect.comingentaconnect.com This suggests that the azetidin-2-one scaffold can be optimized to effectively target the active site of PLA2, thereby blocking the inflammatory pathway at a critical step. researchgate.net
Certain azetidin-2-one derivatives have been designed as potent antimitotic agents that function by inhibiting the polymerization of tubulin, a critical process for microtubule formation and cell division. Many of these compounds act as rigid analogues of combretastatin (B1194345) A-4, a natural stilbene (B7821643) product known to bind to the colchicine (B1669291) site on β-tubulin. researchgate.net By replacing the flexible ethylene (B1197577) bridge of combretastatin A-4 with the more constrained 1,4-diaryl-2-azetidinone ring system, researchers have created novel compounds with significant cytotoxic activity against cancer cell lines. researchgate.netrsc.org
The mechanism involves the binding of the azetidin-2-one derivative to the colchicine binding site, which is located at the interface between α- and β-tubulin dimers. This interaction prevents the assembly of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the microtubule network. nih.gov The consequence is cell cycle arrest in the G2/M phase, leading to apoptosis. rsc.org X-ray crystallography has confirmed that some derivatives bind to the colchicine site in a manner similar to colchicine itself. Several analogues have shown potent inhibition of tubulin polymerization and sub-nanomolar antiproliferative activity in cancer cell lines. researchgate.net
Table 1: In Vitro Tubulin Polymerization Inhibition and Cytotoxicity of Selected Azetidin-2-one Derivatives
| Compound | Description | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (nM) (MCF-7 Cells) |
|---|---|---|---|
| Diaryl-β-lactam 1 | 3-Aryl-1,4-diaryl-2-azetidinone | ~3.5 | 31-63 |
| β-Lactam 41 | 3-(4-aminophenyl)-1-(4-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)azetidin-2-one | Data not specified | 0.8 |
| Chiral Azetidin-2-one 18 | A chiral fluorinated azetidin-2-one | Data not specified | 1.0-3.6 |
Note: The data presented is for representative azetidin-2-one derivatives from cited research and not for 4-(3-Fluorophenyl)-3-methylazetidin-2-one.
The epidermal growth factor receptor (EGFR) is a transmembrane protein whose tyrosine kinase activity is a key regulator of cell proliferation, survival, and differentiation. nih.gov Overexpression or constitutive activation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Azetidinone-bearing compounds have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. nih.govnih.gov
The inhibitory mechanism involves the compound binding to the ATP-binding pocket of the EGFR kinase domain. derpharmachemica.com This competitive inhibition prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling proteins, thereby blocking the signal transduction pathways that lead to cancer cell growth and proliferation. nih.gov Molecular docking and in vitro kinase assays have been used to identify azetidinone derivatives that effectively interact with key residues in the EGFR active site, with some compounds showing potency comparable to or greater than reference drugs like erlotinib. researchgate.net
Table 2: In Vitro EGFR Tyrosine Kinase Inhibition by Selected Azetidinone Derivatives
| Compound | Description | EGFR Inhibition IC₅₀ |
|---|---|---|
| Compound 5d | Thiazolyl-pyrazoline derivative with azetidinone moiety | More potent than Erlotinib |
| Compound 4f | Thiazolyl-pyrazoline derivative with azetidinone moiety | Comparable to Erlotinib |
| Compound 4j | Thiazolyl-pyrazoline derivative with azetidinone moiety | Comparable to Erlotinib |
Note: The data presented is for representative azetidin-2-one derivatives from cited research and not for this compound.
The most traditional role of the azetidin-2-one (β-lactam) ring is in antibacterial agents. The primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Monocyclic β-lactams, such as the monobactams, are themselves a class of antibiotics and have also been a focus for developing β-lactamase inhibitors. ingentaconnect.com
The mechanism of inhibition involves the β-lactam compound acting as a substrate for the β-lactamase. The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. For an effective inhibitor, this intermediate is stable and does not readily undergo hydrolysis, thus sequestering the enzyme and rendering it inactive. This inactivation allows a partner β-lactam antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and interfere with bacterial cell wall synthesis. Research focuses on modifying the azetidin-2-one core to enhance stability against various classes of β-lactamases and broaden the spectrum of activity. ingentaconnect.com
Protein Binding Modalities and Allosteric Modulation
Beyond direct competitive inhibition at an enzyme's active site, azetidin-2-one derivatives are being explored for their ability to bind to other critical proteins.
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it a validated target for antibacterial agents. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling reaction.
Several studies have designed and synthesized novel azetidin-2-one derivatives as potential DNA gyrase inhibitors. rsc.org Molecular docking studies suggest that these compounds can bind to the ATP-binding site located on the GyrB subunit. This interaction is ATP-competitive, preventing the enzyme from harnessing the energy required for its function. By inhibiting DNA gyrase, these compounds block essential cellular processes, ultimately leading to bacterial cell death. This approach represents a different antibacterial mechanism from the cell-wall synthesis inhibition typical of many β-lactam antibiotics.
Binding to Other Key Biological Receptors and Proteins
While the primary targets of classic β-lactam antibiotics are penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, non-antibiotic azetidin-2-one derivatives have been found to interact with various other biological macromolecules. derpharmachemica.comwikipedia.org A significant target for the anticancer activity of certain azetidin-2-one derivatives is tubulin. nih.gov These compounds can interact with the colchicine-binding site on β-tubulin, disrupting microtubule polymerization. nih.gov This interference with microtubule dynamics leads to cell cycle arrest and apoptosis, forming the basis of their antiproliferative effects. nih.gov
Additionally, various azetidin-2-one derivatives have been identified as inhibitors of enzymes such as human tryptase and chymase, which are serine proteases involved in inflammation and allergic responses. nih.gov Other related fluorophenyl compounds have shown affinity for sigma receptors, which are membrane-bound proteins implicated in neurological disorders and cancer. nih.gov For instance, the sigma receptor antagonist SN79, which contains a fluorophenylpiperazine moiety, has been shown to attenuate methamphetamine-induced cellular toxicity by reducing reactive oxygen species and caspase activation. nih.gov
Interferences with Cellular Processes
The interaction of azetidin-2-one derivatives with their biological targets triggers significant interference with essential cellular processes. A primary consequence of their activity, particularly in cancer cells, is the induction of apoptosis, or programmed cell death. nih.gov For example, certain 1,4-diaryl-3-chloroazetidin-2-ones have been recognized as potent agents against human breast cancer by inducing apoptosis. nih.gov
Another critical cellular process disrupted by these compounds is the cell cycle. As a result of their tubulin-destabilizing effects, some azetidin-2-one derivatives cause an arrest of the cell cycle in the G2/M phase. nih.gov This halt prevents the cell from entering mitosis, ultimately leading to mitotic catastrophe and cell death in cancer cells. nih.gov Flow cytometry studies on breast cancer cells treated with potent azetidin-2-one derivatives have confirmed this G2/M phase arrest, highlighting a key mechanism of their antimitotic properties. nih.gov
Molecular Basis of Antiproliferative Effects in Cancer Cell Lines (e.g., HT-29, MCF-7)
The antiproliferative activity of azetidin-2-one derivatives has been demonstrated in various cancer cell lines, including the HT-29 colon cancer and MCF-7 breast cancer lines. nih.govmdpi.com The molecular foundation for this activity is primarily attributed to their role as microtubule-destabilizing agents. nih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules. nih.gov Microtubules are crucial components of the cytoskeleton and the mitotic spindle, which is essential for chromosome segregation during cell division.
The disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, activation of apoptotic pathways involving caspases, and ultimately, cell death. nih.gov The potency of these compounds can be significant, with some derivatives exhibiting IC₅₀ values in the nanomolar range against MCF-7 cells, comparable to established antimitotic agents. nih.govmdpi.com The specific substitutions on the azetidin-2-one ring play a crucial role in determining the potency and selectivity of these antiproliferative effects. ptfarm.pl
Table 1: In Vitro Antiproliferative Activity of Selected Azetidin-2-one Derivatives This table presents data for related azetidin-2-one compounds to illustrate the potential activity of the chemical class, as specific data for this compound is not available.
| Compound Derivative | Cancer Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-(prop-1-en-2-yl)azetidin-2-one | MCF-7 | 10 | nih.gov |
| 4-(3-Amino-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-(prop-1-en-2-yl)azetidin-2-one | MCF-7 | 14 | nih.gov |
| 4-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-allylazetidin-2-one | MCF-7 | 35 | nih.gov |
| 4-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-butadienyl-β-lactam | MCF-7 | 33 | nih.gov |
| 3-Methoxy-N-ethyl-tert-butylcarbamate β-lactam derivative | MCF-7 | 8000 | mdpi.com |
Antiviral Mechanism Exploration against Viral Replication
The exploration of azetidin-2-one derivatives as antiviral agents is an emerging area of research. nih.govnih.gov While the β-lactam ring is not a classic antiviral pharmacophore, its structural versatility allows for the design of molecules that can inhibit viral targets. Some studies have screened these compounds against a broad range of DNA and RNA viruses. nih.govnih.gov
For instance, one study found that an azetidin-2-one derivative showed moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ value of 45 µM. nih.gov Other research has focused on designing β-lactams that can inhibit specific viral enzymes. Peptide-linked monocyclic azetidin-2-ones have been synthesized as inhibitors of human cytomegalovirus (HCMV) protease, and other derivatives have been investigated as potential inhibitors of HIV-1 protease. nih.gov However, many of the tested compounds have shown only weak or no significant antiviral activity, indicating that specific structural features are necessary for potent inhibition of viral replication. nih.gov This area remains less developed compared to the antibacterial and anticancer applications of azetidin-2-ones.
Antimicrobial Mechanisms against Specific Pathogens
The foundational biological activity of the azetidin-2-one class is antimicrobial, primarily antibacterial. derpharmachemica.comwikipedia.org The classical mechanism involves the inhibition of bacterial cell wall synthesis. wikipedia.orgnih.gov However, novel derivatives may possess different or additional mechanisms of action, particularly against resistant pathogens.
Table 2: Summary of Antimicrobial Mechanisms of Action for Azetidine (B1206935)/β-Lactam Derivatives This table summarizes general mechanisms for the chemical class against various pathogens, as specific mechanistic data for this compound is not available.
| Pathogen | Primary Mechanism of Action | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition of cell envelope biogenesis, specifically mycolic acid biosynthesis. | nih.gov |
| Staphylococcus aureus (Gram-positive) | Inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs), leading to cell lysis. | wikipedia.orgnih.gov |
| Escherichia coli (Gram-negative) | Inhibition of peptidoglycan synthesis in the cell wall. β-lactams must cross the outer membrane via porins to reach PBPs. | wikipedia.orgnih.gov |
| Pseudomonas aeruginosa (Gram-negative) | Inhibition of cell wall synthesis; however, efficacy is often limited by intrinsic and acquired resistance mechanisms like efflux pumps and β-lactamases. | nih.govmdpi.com |
| Candida albicans (Fungus) | Mechanisms are less defined for azetidin-2-ones. General antifungal mechanisms often involve disruption of the cell membrane or cell wall integrity. Some derivatives have shown modest activity. | nih.gov |
Mycobacterium tuberculosis : The cell wall of M. tuberculosis is uniquely rich in mycolic acids, making it a prime target for new drugs. Novel azetidine derivatives have been shown to possess potent bactericidal activity against drug-sensitive and multidrug-resistant M. tuberculosis. nih.gov Their mechanism of action involves the inhibition of cell envelope biogenesis by arresting the late-stage biosynthesis of mycolic acids. nih.gov This distinct mechanism differs from existing cell wall inhibitors and presents a promising avenue for developing new anti-tubercular agents. nih.gov
Staphylococcus aureus : As a Gram-positive bacterium, S. aureus is highly susceptible to β-lactam antibiotics that target its thick peptidoglycan cell wall. The azetidin-2-one ring mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential transpeptidases for cross-linking the cell wall. wikipedia.org By acylating the active site of PBPs, these compounds irreversibly inhibit their function, leading to a weakened cell wall and eventual cell lysis. derpharmachemica.comwikipedia.org Resistance often arises through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. wikipedia.org
Escherichia coli : For Gram-negative bacteria like E. coli, the mechanism also involves the inhibition of PBPs. nih.gov However, the presence of an outer membrane poses an additional barrier that β-lactams must cross, typically through porin channels, to reach their targets in the periplasmic space. nih.gov Resistance can develop through mutations in porins or the acquisition of β-lactamases. nih.gov
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is notoriously difficult to treat due to its high level of intrinsic and acquired resistance. mdpi.com While β-lactams are used, their efficacy is often compromised by multiple resistance mechanisms, including low outer membrane permeability, robust efflux pump systems that actively remove antibiotics from the cell, and the production of potent β-lactamases like carbapenemases. nih.govmdpi.com The mechanism of action for any effective compound against P. aeruginosa must overcome these formidable defenses, often involving membrane disruption or evasion of efflux systems. nih.govresearchgate.net
Candida albicans : Azetidin-2-ones are not typically used as antifungal agents. However, screenings of novel synthetic derivatives have occasionally reported activity against fungal pathogens like C. albicans. ptfarm.plnih.gov The mechanisms for antifungal azetidin-2-ones are not well-elucidated but would likely differ from their antibacterial counterparts, potentially involving the disruption of the fungal cell membrane or wall, which are structurally distinct from bacterial cell walls.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-diaryl-3-chloroazetidin-2-one |
| 4-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-(prop-1-en-2-yl)azetidin-2-one |
| 4-(3-Amino-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-(prop-1-en-2-yl)azetidin-2-one |
| 4-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-allylazetidin-2-one |
| 4-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3-butadienyl-β-lactam |
| 3-Methoxy-N-ethyl-tert-butylcarbamate β-lactam |
| 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) |
| Penicillin |
| Cephalosporin |
Structure Activity Relationship Sar Studies on 4 3 Fluorophenyl 3 Methylazetidin 2 One Analogues
Influence of Substituent Nature and Position on Biological Target Affinity
The biological affinity of 4-aryl-azetidin-2-one analogues is profoundly influenced by the substituents on both the C4-phenyl ring and other positions of the lactam core. For instance, in the context of cholesterol absorption inhibitors, SAR studies have revealed that a polar moiety at the para position of the C4-aryl group is optimal for activity. nih.gov The N-aryl ring is also essential and can tolerate a variety of substitutions. nih.gov
The nature and position of halogen substituents on the phenyl ring can significantly modulate biological activity. For example, the introduction of electron-withdrawing groups, such as nitro groups at the para position and additional fluoro or chloro substituents at the ortho position of phenyl rings in diaryltriazenes, can convert inactive compounds into highly cytotoxic agents. researchgate.net Similarly, for KCNQ2 potassium channel openers, incorporating a fluorine atom on an aromatic ring can block metabolism at that site, thereby altering the compound's pharmacological profile. researchgate.net
Modifications at the C3 position also play a critical role. Studies on leukocyte elastase inhibitors have shown that substitutions at C3, along with C4 and N1, affect the inhibitory activity. nih.gov For example, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives show selectivity for leukocyte elastase. nih.gov The specific substitution pattern dictates the molecule's ability to fit into the active site of its target enzyme, thereby influencing its binding affinity.
The following table summarizes the influence of various substituents on the biological target affinity of representative azetidin-2-one (B1220530) analogues.
| Compound ID | C4-Phenyl Substituent | C3-Substituent | N1-Substituent | Target/Activity | Observed Affinity/Potency |
| Analogue A | 4-Hydroxyphenyl | (S)-CH(OH)(4-fluorophenyl) | 4-Fluorophenyl | Cholesterol Absorption | High |
| Analogue B | 4-Methoxyphenyl | 3-Phenylpropyl | 4-Methoxyphenyl | Cholesterol Absorption | Potent |
| Analogue C | Phenyl | 3-Guanidinopropyl | Acetyl | Thrombin Inhibition | Effective, Time-Dependent |
| Analogue D | 2-Chlorophenyl | Methoxy | Methylthio | Anticancer | Apoptosis Induction |
| Analogue E | Phenyl | Unsubstituted | Diphenylmethyl | HDAC6/HDAC8 Inhibition | Nanomolar Potency |
This table is illustrative, compiled from general findings in the literature regarding azetidin-2-one SAR.
Stereochemical Impact on Biological Efficacy and Selectivity
The chiral nature of substituted azetidin-2-ones, particularly those with substituents at the C3 and C4 positions like 4-(3-Fluorophenyl)-3-methylazetidin-2-one, means that their stereochemistry is a critical determinant of biological activity. nih.gov Enantiomers of a chiral drug can exhibit vastly different pharmacological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov
The relative configuration of the substituents at the C3 and C4 positions (cis vs. trans) is particularly important. For a series of azetidin-2-one derivatives evaluated as thrombin inhibitors, a trans relationship between the C3 and C4 substituents was found to be superior to a cis disposition for activity. nih.gov This suggests that the trans arrangement provides an optimal spatial orientation of the substituents for interaction with the enzyme's active site.
Similarly, in antiviral studies of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the azetidinone ring was important for activity and selectivity. nih.gov The trans-isomer displayed selective action against human coronavirus (229E) and cytomegalovirus, while the cis-isomer was active against influenza A (H1N1). nih.gov This highlights how stereoisomers can possess not only different potencies but also distinct selectivity profiles for different biological targets. The asymmetric synthesis of azetidinones is a key area of research to access specific, biologically active stereoisomers. nih.gov
The table below illustrates the differential activity of stereoisomers in a representative azetidin-2-one series.
| Compound ID | Stereochemistry (C3/C4) | Target Virus | Activity (EC₅₀) |
| Isomer A (trans-11f) | trans | Human Coronavirus (229E) | 45 µM |
| Isomer B (cis-11f) | cis | Human Coronavirus (229E) | Inactive |
| Isomer B (cis-11f) | cis | Influenza A (H1N1) | 12 µM |
| Isomer A (trans-11f) | trans | Influenza A (H1N1) | Inactive |
Data derived from a study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov
Identification of Key Pharmacophoric Features for Desired Bioactivity
Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For the azetidin-2-one class of compounds, several key features have been consistently identified as crucial for their interaction with various biological targets. nih.gov
The core pharmacophoric features generally include:
The β-Lactam Ring: The strained four-membered ring is a central and indispensable feature. It often acts as a key recognition element or, in the case of some enzyme inhibitors, as a reactive moiety that acylates a serine residue in the enzyme's active site. derpharmachemica.com
The C4-Aryl Group: A phenyl or other aryl group at the C4 position is required for many activities, including cholesterol absorption inhibition. nih.gov This group often engages in hydrophobic or π-stacking interactions within the target's binding pocket. The substitution pattern on this ring is critical for tuning affinity and selectivity.
The C3-Sidechain: The substituent at the C3 position is crucial for orienting the molecule and can provide additional interaction points. For cholesterol absorption inhibitors, a sidechain of optimal length bearing another aryl group is beneficial. nih.gov
The N1-Substituent: The group attached to the lactam nitrogen is also a key determinant of activity. An N-aryl ring is often required and is tolerant of a wide range of substitutions, allowing for the fine-tuning of physicochemical properties. nih.gov
In the context of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), the pharmacophore involves the β-lactam core acting as a reversible inhibitor, where specific lipophilic chains on the N1 and C3/C4 positions are crucial for guiding the inhibitor into the enzyme's active site. tandfonline.comtandfonline.com
Correlation between Structural Features and Specific Enzyme Inhibition Profiles
The specific structural elements of azetidin-2-one analogues can be directly correlated with their inhibitory profiles against different enzymes. The versatility of the azetidinone scaffold allows it to serve as a template for inhibitors of diverse enzyme classes, including serine proteases, metalloproteinases, and hydrolases. researchgate.netnih.gov
For instance, studies on inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, show that β-lactams can act as reversible inhibitors. tandfonline.comnih.gov The inhibitory potency against FAAH is highly dependent on the lipophilic chains attached to the azetidinone core, which must properly occupy the enzyme's substrate-binding channels. tandfonline.comresearchgate.net
The table below correlates specific structural features of azetidin-2-one analogues with their enzyme inhibition profiles.
| Structural Feature | Enzyme Target | Effect on Inhibition | Reference Example |
| trans-C3/C4 Stereochemistry | Thrombin (Serine Protease) | Superior potency compared to cis | 3-(3-Guanidinopropyl)-azetidin-2-one derivatives nih.gov |
| C4-Alkylidene Unsaturation | Leukocyte Elastase | Determines degree of activity and selectivity | 4-Alkylidene-β-lactams nih.gov |
| C4-Alkylidene Unsaturation | Gelatinase MMP-2 (Metalloproteinase) | C3-unsubstituted analogues show selectivity | 4-[1-Ethoxycarbonyl]-ethylidene-β-lactams nih.gov |
| N1 and C4 Lipophilic Chains | Fatty Acid Amide Hydrolase (FAAH) | Crucial for potency and reversible inhibition | (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one esters tandfonline.comtandfonline.com |
| Diphenyl substitution (N1, C4) | Histone Deacetylases (HDAC6/HDAC8) | Confers potent dual inhibitory activity | Diphenyl-azetidin-2-one scaffold nih.gov |
This detailed correlation allows for the rational design of new analogues with improved potency and selectivity for specific enzymatic targets.
Future Perspectives and Emerging Research Avenues for 4 3 Fluorophenyl 3 Methylazetidin 2 One
Development of Novel Stereoselective Synthetic Strategies
The precise control of stereochemistry is paramount in modern drug development, as different stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. For 4-(3-Fluorophenyl)-3-methylazetidin-2-one, which possesses two chiral centers, the development of novel stereoselective synthetic strategies is a critical research frontier. Current methodologies for the synthesis of substituted azetidin-2-ones often rely on cycloaddition reactions, such as the Staudinger synthesis, which can sometimes yield mixtures of diastereomers.
Future research will likely focus on the development of catalytic asymmetric methods to afford specific stereoisomers with high enantiomeric and diastereomeric purity. The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the direct and selective formation of the desired cis- or trans-isomers. For instance, strategies involving the conrotatory ring closure of 1-halo-3-aza-4-alkyl-1,3-dienes have shown promise in achieving trans-stereoselectivity in related systems. nih.gov Furthermore, the application of chiral auxiliaries, which can be temporarily attached to the reacting molecules to guide the stereochemical outcome and then subsequently removed, presents another viable avenue for achieving high levels of stereocontrol.
Integration of Advanced Computational Approaches for Rational Design
The rational design of new chemical entities with optimized properties is a central theme in contemporary medicinal chemistry. Advanced computational approaches are increasingly being integrated into the drug discovery pipeline to accelerate this process. For this compound, computational tools can be leveraged to design analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can elucidate the correlations between the structural features of azetidin-2-one (B1220530) derivatives and their biological activities. Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, providing insights for structure-based design. Furthermore, molecular dynamics simulations can offer a dynamic view of the ligand-receptor interactions, helping to assess the stability of the complex and the conformational changes that may occur upon binding. These computational methods, when used in concert, can guide the synthesis of new derivatives with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Exploration of Polypharmacology and Multi-Target Engagement
The "one drug, one target" paradigm has been progressively challenged by the recognition that many diseases are multifactorial in nature and that drugs often exert their therapeutic effects by interacting with multiple targets. This concept of polypharmacology is gaining traction, and there is a growing interest in designing multi-target ligands. The β-lactam scaffold, historically associated with antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), has been shown to interact with a range of other enzymes. biorxiv.orgbiorxiv.orgnih.gov
Future research on this compound could explore its potential to engage multiple targets, which could lead to synergistic therapeutic effects or the repurposing of this scaffold for new indications. For example, some β-lactams have been investigated as inhibitors of serine proteases, such as leukocyte elastase, and metalloproteinases, which are implicated in inflammatory diseases and cancer. nih.gov A comprehensive screening of this compound and its derivatives against a panel of biologically relevant targets could uncover novel polypharmacological profiles and open up new therapeutic avenues.
Role of Azetidin-2-ones as Building Blocks for Complex Bioactive Molecules and Chiral Intermediates
The azetidin-2-one ring is not only a key pharmacophore in its own right but also serves as a versatile synthetic intermediate, or "building block," for the construction of more complex bioactive molecules. researchgate.netnih.goveurekaselect.com The inherent ring strain of the four-membered lactam can be strategically exploited to drive ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures.
The "β-lactam synthon method" leverages enantiomerically pure azetidin-2-ones as chiral precursors for the synthesis of molecules such as β-amino acids, peptides, and other natural product analogs. nih.gov In this context, this compound, with its defined stereochemistry, could serve as a valuable chiral intermediate. The fluorophenyl moiety also provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. Future research in this area will likely focus on expanding the synthetic utility of this compound, demonstrating its application in the total synthesis of complex natural products and the generation of diverse chemical libraries for biological screening. The azetidin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. researchgate.net
Application of AI and Machine Learning in Azetidin-2-one Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing various aspects of drug discovery and development. mdpi.comnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. In the context of this compound research, AI and ML can be applied across the entire discovery pipeline.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(3-Fluorophenyl)-3-methylazetidin-2-one, and how are intermediates stabilized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors (e.g., 3-fluoro-substituted benzaldehyde derivatives) . Key steps include cyclization under controlled temperatures (0–6°C for intermediates) and solvent systems like THF or DCM. Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) to prevent degradation . For example, intermediates such as 3-fluoro-4-methylbenzoic acid are critical precursors, with purity >97% ensured via HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve absolute stereochemistry using SHELX refinement (SHELXL for small molecules; SHELXE for high-resolution data) .
- NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR confirms azetidinone ring conformation .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., C₁₀H₁₀FNO) .
Q. How do hydrogen bonding patterns influence the compound’s crystallinity?
- Methodological Answer : Hydrogen bonds (e.g., N–H···O=C) are analyzed via graph set theory (e.g., Etter’s rules) using Mercury CSD. For example, C=O groups in the azetidinone ring often act as acceptors, forming dimeric motifs that stabilize crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic parameters (e.g., bond lengths, angles)?
- Methodological Answer : Discrepancies arise from data quality (e.g., twinning, resolution). Use SHELXL’s TWIN/BASF commands for twinned data refinement . Cross-validate with DFT-optimized geometries (e.g., Gaussian09) and compare packing similarity scores in Mercury (threshold RMSD <0.5 Å) .
Q. What strategies optimize reaction yields in multi-step syntheses while minimizing byproducts?
- Methodological Answer :
- Stepwise monitoring : Use in-situ FTIR to track azetidinone ring formation.
- Catalysis : Pd-mediated cross-coupling for fluorophenyl integration (e.g., Suzuki-Miyaura) .
- Byproduct mitigation : Employ scavengers (e.g., polymer-supported reagents) for halogen impurities .
- Example Table :
| Step | Reagent/Condition | Yield (%) | Key Byproduct | Mitigation Strategy |
|---|---|---|---|---|
| Cyclization | DIPEA, 0°C | 65 | Open-chain amide | Low-temperature quenching |
| Fluorophenyl coupling | Pd(PPh₃)₄, 80°C | 78 | Di-aryl adduct | Excess boronic acid |
Q. How can hydrogen bonding networks predict solubility or polymorphic behavior?
- Methodological Answer : Use Mercury’s Materials Module to identify dominant intermolecular interactions. For example, strong O···H–N bonds correlate with low solubility in polar solvents (e.g., water), while weak C–H···F interactions may favor polymorphic transitions under thermal stress .
Data Contradiction Analysis
Q. Why do studies report varying biological activities despite identical synthetic routes?
- Methodological Answer : Variability arises from:
- Crystallinity differences : Amorphous vs. crystalline forms impact bioavailability. Validate via PXRD .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% ee, as impurities <1% can alter receptor binding .
Experimental Design Considerations
Q. How to design crystallization trials for high-resolution structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
